2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Overview
Description
2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as DMOM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOM is a piperidine derivative that contains an oxadiazole ring and a methylphenyl group.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. This compound has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, this compound can be used as a fluorescent probe, which allows for the detection of metal ions and protein-protein interactions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with the sigma-1 receptor. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to determine the potential toxicity of this compound and to develop safer derivatives of this compound.
Scientific Research Applications
2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been used in various scientific research studies due to its potential applications as a fluorescent probe and as a ligand for receptors. This compound has been shown to have high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cell survival. This compound has also been used as a fluorescent probe to detect the presence of metal ions and to study protein-protein interactions.
properties
IUPAC Name |
5-[(2,6-dimethylpiperidin-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-7-9-15(10-8-12)17-18-16(21-19-17)11-20-13(2)5-4-6-14(20)3/h7-10,13-14H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMGLVPEKJJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=NC(=NO2)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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